Product packaging for Furfurylamine(Cat. No.:CAS No. 617-89-0)

Furfurylamine

Cat. No.: B118560
CAS No.: 617-89-0
M. Wt: 97.12 g/mol
InChI Key: DDRPCXLAQZKBJP-UHFFFAOYSA-N
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Description

Furfurylamine (CAS 617-89-0) is a versatile aromatic amine with the molecular formula C5H7NO and a molar mass of 97.12 g·mol⁻¹ . This compound is a critical bio-based intermediate derived from furfural, a platform chemical obtained from lignocellulosic biomass, positioning it at the forefront of sustainable chemistry research . Research Applications & Value In pharmaceutical research, this compound serves as a fundamental building block for synthesizing various bioactive compounds and medicines, including antiseptic agents, antihypertensives, and diuretics . It is also a key precursor in the synthesis of chemical intermediates like the parasympathomimetic cholinergic drug furtrethonium and the antihistamine Barmastine . Beyond life sciences, it finds significant applications in polymer manufacturing, corrosion inhibitors, and as a promising high-octane fuel additive due to its notable antiknock properties . Production & Mechanism this compound can be synthesized via reductive amination of furfural . Recent advances focus on sustainable production using robust mutant ω-transaminase biocatalysts, which efficiently transfer an amino group from an amine donor to furfural under mild conditions, enabling the conversion of high loadings of biomass-derived feedstocks into this compound with high yield . Physical & Chemical Properties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO B118560 Furfurylamine CAS No. 617-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-ylmethanamine
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InChI

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h1-3H,4,6H2
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InChI Key

DDRPCXLAQZKBJP-UHFFFAOYSA-N
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Canonical SMILES

C1=COC(=C1)CN
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Molecular Formula

C5H7NO
Record name FURFURYLAMINE
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DSSTOX Substance ID

DTXSID6052295
Record name Furfurylamine
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Molecular Weight

97.12 g/mol
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Physical Description

Furfurylamine appears as a colorless liquid. About the same density as water. Used as a corrosion inhibitor and to make soldering flux., Liquid, Colorless liquid; [CAMEO] Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
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Flash Point

99 °F (NFPA, 2010)
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Vapor Pressure

4.73 [mmHg]
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CAS No.

617-89-0
Record name FURFURYLAMINE
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Advanced Synthetic Methodologies for Furfurylamine Production

Catalytic Reductive Amination of Furanic Aldehydes

The direct, one-pot reductive amination of furanic aldehydes to furfurylamine is an atom-economical and promising approach. nih.gov The reaction typically proceeds through the formation of an imine intermediate via condensation of the aldehyde with ammonia (B1221849), which is then hydrogenated to the corresponding primary amine. acs.org The efficiency and selectivity of this process are heavily dependent on the catalyst system and reaction conditions employed.

Heterogeneous Catalysis Systems

Heterogeneous catalysts are widely favored for industrial applications due to their ease of separation from the reaction mixture and potential for reuse. sandermanpub.netfrontiersin.org Research in this area has explored a range of metal catalysts, both precious and non-precious, supported on various materials to optimize activity and selectivity towards this compound. nih.gov

Precious metals, particularly ruthenium (Ru), rhodium (Rh), and palladium (Pd), are known for their high catalytic activity in reductive amination reactions. nih.govsandermanpub.net

Ruthenium (Ru): Ruthenium-based catalysts have shown excellent performance. For instance, Ru nanoparticles supported on calcium amide (Ca(NH₂)₂) achieved a 99% yield of this compound at 90°C and 2 MPa H₂. sandermanpub.net The support material plays a critical role; a Ru catalyst supported on niobium pentoxide (Ru/Nb₂O₅) demonstrated an 89% yield at a lower temperature of 70°C, highlighting the influence of support acidity on activating the furfural (B47365). sandermanpub.net Similarly, Ru supported on hydroxyapatite (Ru-PVP/HAP) has also been investigated, though it showed a more moderate yield of 60%. sandermanpub.netchemrxiv.org

Rhodium (Rh): Rhodium supported on alumina (Rh/Al₂O₃) is an effective catalyst, achieving a high selectivity of approximately 92% for this compound at 80°C and 2 MPa H₂ within 2 hours. sandermanpub.netresearchgate.net

Palladium (Pd): Palladium nanoparticles (Pd NPs) have been reported to facilitate the reductive amination of furfural at room temperature, resulting in a 97% yield of this compound. sandermanpub.net

The choice of support material significantly affects the catalyst's performance by influencing metal dispersion, stability, and the electronic properties of the active metal sites. taylorfrancis.com Acidic or basic properties of the support can also play a crucial role in the reaction mechanism. nih.gov

While effective, the high cost of precious metals has driven research towards more abundant and economical non-precious metal catalysts. sandermanpub.netchemrxiv.org Nickel (Ni), cobalt (Co), and zinc (Zn) have emerged as promising alternatives. researchgate.netrsc.org

Nickel (Ni): Nickel catalysts are widely studied for this transformation. Commercial Raney Ni has been used to achieve a 96.3% selectivity to this compound at 130°C and 2.0 MPa H₂. sandermanpub.netsandermanpub.net Supported nickel catalysts, such as Ni/SiO₂, have demonstrated yields as high as 98%. researchgate.netresearchgate.net A Ni₆AlOₓ catalyst, prepared by coprecipitation, was also found to be effective for the reductive amination of furanic aldehydes in aqueous ammonia. acs.org Furthermore, a magnetic core-shell catalyst (Fe₃O₄@SiO₂-Ni) has been developed, yielding 73% this compound under microwave irradiation and offering advantages in catalyst recovery. sandermanpub.netchemrxiv.org

Cobalt (Co): Cobalt catalysts are also highly effective. Raney Co has been reported to produce this compound with a 98.9% yield, although the catalyst loading was high. sandermanpub.net Supported cobalt catalysts, like Co/SiO₂, achieved yields exceeding 70%. rsc.org Bimetallic catalysts, such as mesoporous carbon-supported CoZn (Co₁Zn₃@MC), have shown excellent performance, with a 97.5% yield of this compound at 100°C. rsc.org

Zinc (Zn): Zinc has been used in combination with other metals, as seen in the CoZn bimetallic system, where it acts synergistically to enhance catalytic performance. rsc.org It has also been used as a reducing agent in a metal-acid system (Zn/HCl) for the reduction of furfuryloxime to this compound. sctunisie.org

The general order of selectivity of different metals toward primary amines in reductive amination has been suggested as Pt < Pd < Rh < Ru < Ni < Co. rsc.org

Performance of Various Heterogeneous Catalysts in this compound Synthesis
CatalystSupportTemperature (°C)H₂ Pressure (MPa)Yield/Selectivity (%)
RuCa(NH₂)₂902.099 (Yield)
RuNb₂O₅70-89 (Yield)
RhAl₂O₃802.0~92 (Selectivity)
PdNPsRT-97 (Yield)
Raney Ni-1302.096.3 (Selectivity)
NiSiO₂--~98 (Yield)
Raney Co-1201.098.9 (Yield)
Co₁Zn₃MC1001.597.5 (Yield)

The catalytic activity and selectivity in this compound synthesis are intrinsically linked to the catalyst's physical and chemical properties. taylorfrancis.comresearchgate.net

Catalyst Structure and Particle Size: The size of the metal nanoparticles is a crucial factor. For example, ultra-small Ni nanoparticles on a SiO₂ support showed superior activity. researchgate.net The structure of the support material, such as the use of tetragonal versus monoclinic ZrO₂, can also influence performance. researchgate.net

Surface Properties: Surface characteristics, particularly the presence of acidic sites, significantly impact the reaction. Lewis acidity, as observed in Ni/SiO₂ catalysts, is believed to promote the reaction. researchgate.netresearchgate.net The addition of promoters like Lanthanum (La) to a Ni/Al₂O₃ catalyst can increase the number of strong acidic sites, thereby enhancing catalytic activity and this compound selectivity. researchgate.net

Active Metal Sites: The nature and accessibility of active metal sites are paramount. nih.govdntb.gov.ua The interaction between the metal and the support can modify the electronic state of the metal, affecting its ability to activate hydrogen and catalyze the hydrogenation of the imine intermediate. taylorfrancis.comresearchgate.net For instance, the synergistic effect between Co and Zn in bimetallic catalysts is credited for their high performance. rsc.org A suitable catalyst should possess moderate, not maximal, activity for hydrogen activation to selectively produce this compound. researchgate.netresearchgate.net

Fine-tuning reaction parameters is critical for maximizing the yield of this compound and minimizing the formation of by-products such as furfuryl alcohol, dithis compound, and tetrahydrothis compound. sandermanpub.netresearchgate.netresearchgate.net

Hydrogen Pressure: H₂ pressure influences the rate of hydrogenation. Optimal pressure is required to favor the reduction of the imine intermediate over competing reactions. sandermanpub.netresearchgate.net For example, with a Raney Ni catalyst, a pressure of 2.0 MPa was found to be optimal. sandermanpub.netsandermanpub.net

Temperature: Temperature significantly affects reaction kinetics. Increasing the temperature generally enhances the conversion of furfural. However, excessively high temperatures can lead to the formation of by-products, including polymers and ring-hydrogenated species like tetrahydrothis compound. sandermanpub.net For the Raney Ni system, 130°C was identified as the optimal temperature to maximize this compound selectivity. sandermanpub.net

Solvent Systems: The choice of solvent can influence catalyst activity and product selectivity. Solvents like 1,4-dioxane have been shown to be highly effective, leading to high yields of this compound. sandermanpub.net Aqueous ammonia is also commonly used as both a reactant and a solvent, representing an environmentally benign approach. researchgate.net

Substrate/Ammonia Ratio: The molar ratio of furfural to ammonia is another key parameter. An optimized ratio ensures efficient formation of the imine intermediate for subsequent hydrogenation. sandermanpub.net

Optimized Reaction Conditions for this compound Synthesis with Raney Ni
ParameterOptimized Value
Temperature130 °C
H₂ Pressure2.0 MPa
Solvent1,4-dioxane
n(furfural)/n(ammonia)1/2
Reaction Time3 h
Furfural Conversion100%
This compound Selectivity96.3%

Homogeneous Catalysis Approaches

While heterogeneous catalysis dominates the research landscape for this compound production, homogeneous catalysis offers an alternative approach. Homogeneous catalysts are soluble in the reaction medium, which can lead to high activity and selectivity under mild conditions. However, their major drawback is the difficulty in separating the catalyst from the product, which complicates purification and catalyst recycling. sandermanpub.net

Reports on the homogeneous catalytic reductive amination of furfural are less common compared to heterogeneous systems. One example involves the use of a ruthenium complex, RuCl₂(PPh₃)₃, which has been shown to catalyze the reductive amination of furfural, though challenges with catalyst separation remain a significant barrier to practical application. chemrxiv.org The development of highly active and easily recyclable homogeneous catalysts for this transformation continues to be an area of interest. dtu.dk

Biocatalytic Synthesis Routes

Biocatalysis, leveraging enzymes for chemical transformations, offers a green and highly selective approach to this compound synthesis. mdpi.com Amine transaminases (ATAs), in particular, have been a focal point of research for their ability to catalyze the amination of furfural and its derivatives. researchgate.net

Transaminases are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes that facilitate the transfer of an amino group from a donor molecule to an acceptor, such as an aldehyde or ketone. mdpi.commdpi.com This process can convert furfural directly into this compound under mild reaction conditions. researchgate.net A variety of ATAs have been screened for their activity towards furan-based aldehydes, demonstrating the feasibility of this biocatalytic route. researchgate.netucl.ac.uk

To overcome the limitations of wild-type enzymes, such as low activity and stability, protein engineering has been employed to develop robust mutant biocatalysts. nih.govfrontiersin.org Site-directed mutagenesis has proven effective in enhancing the performance of ω-transaminases for this compound production.

One notable example involves the ω-transaminase from Aspergillus terreus (AtAT). By substituting specific amino acid residues in the enzyme's flexible region, researchers have significantly improved both its transamination activity and thermostability. nih.gov A double mutant, with Threonine at position 130 replaced by Methionine (T130M) and Glutamic acid at position 133 replaced by Phenylalanine (E133F), demonstrated enhanced catalytic efficiency. nih.govacs.org In another study, a single mutation replacing the hydrophilic Threonine (T) at position 130 with the hydrophobic Phenylalanine (F) in the same enzyme was created to improve this compound yield. nih.gov These engineered enzymes can efficiently convert high concentrations of furfural (up to 500 mM) into this compound with yields exceeding 90%. nih.govnih.gov

Table 1: Engineered ω-Transaminase Mutants for this compound Synthesis
Enzyme OriginMutation(s)Key Improvement(s)Reported PerformanceReference
Aspergillus terreus (AtAT)T130M, E133FImproved activity and thermostability92% yield from 500 mM furfural in 12 h nih.gov
Aspergillus terreusT130FImproved this compound yield90.1-93.6% yield from 300-500 mM furfural nih.gov

Commonly used donors include isopropylamine and L-alanine. mdpi.com Research has shown that isopropylamine can lead to nearly complete conversion of substrates like 5-(hydroxymethyl)furfural (HMF) to its corresponding amine. mdpi.comlivescience.io However, it can negatively impact the reusability of some immobilized transaminases. mdpi.com In contrast, L-alanine is considered an environmentally friendly option that supports high conversion and excellent reusability for most tested ATAs. mdpi.com Another effective donor, (S)-(−)-α-methylbenzylamine, when paired with an N-His6-ATA-wt enzyme, achieved a 96% gross yield of this compound within 30 minutes at equimolar substrate concentrations. acs.org

Table 2: Comparison of Amine Donors in this compound Synthesis
Amine DonorTransaminaseSubstrateKey FindingsReference
IsopropylamineATA-SpoHMF, DFF>98% conversion; reduced reusability for some ATAs mdpi.comdiva-portal.org
L-AlanineATA-Vfl, ATA-Bmu, ATA-Lsy, ATA-SpoHMF, DFFHigh conversion (87%) and high reuse stability mdpi.comdiva-portal.org
(S)-(−)-α-methylbenzylamineN-His6-ATA-wtFurfural96% gross yield within 30 minutes acs.org
NH4ClE. coli CCZU-XLS160 cellsFurfural>99% yield of this compound frontiersin.orgnih.gov

For biocatalysis to be economically viable on an industrial scale, the stability and reusability of the enzyme are paramount. mdpi.com Immobilization is a key strategy to achieve this, allowing for easy separation of the biocatalyst from the reaction mixture and its use in multiple reaction cycles. mdpi.comdiva-portal.org

Various methods have been successfully applied to immobilize amine transaminases for this compound production. One approach involves immobilizing ATAs on glutaraldehyde-functionalized amine beads, which enables the enzymes to be efficiently reused for at least five cycles. mdpi.comdiva-portal.org Another advanced technique is the covalent immobilization of transaminases onto functionalized magnetite nanoparticles (MNPs). acs.orgfigshare.comacs.org This method has shown high efficiency, with one study reporting 92.8% recovered activity. acs.orgfigshare.com The magnetic properties of the nanoparticles facilitate simple and rapid separation of the biocatalyst.

Continuous flow processing offers significant advantages over traditional batch reactions, including improved heat and mass transfer, reduced product inhibition, and the potential for automation and scalability. mdpi.com Immobilized biocatalysts are essential for the implementation of continuous flow systems.

The production of furfurylamines has been successfully demonstrated in continuous flow reactors. For instance, an immobilized transaminase from Silicibacter pomeroyi (ATA-Spo) was used for the reductive amination of HMF in a continuous-flow setup, maintaining high conversion for up to 12 days. mdpi.comdiva-portal.org In a more advanced application, a transaminase immobilized on magnetic nanoparticles was integrated into a 3D-printed magnetic field-assisted microreactor. acs.orgfigshare.com This system operated continuously for 18 days, achieving a maximum space-time yield of 1.07 g/(L·h), highlighting the potential of combining enzyme immobilization with flow technology for sustainable and scalable this compound production. acs.orgfigshare.comacs.org

Transaminase-Mediated Amination of Furfurals

Hybrid Chemoenzymatic Strategies for this compound Synthesis

Hybrid chemoenzymatic strategies combine the strengths of both chemical and biological catalysis to create efficient, multi-step synthetic pathways from raw biomass to valuable chemicals like this compound. frontiersin.orgnih.gov This approach typically involves a chemical step to convert lignocellulosic biomass into furfural, followed by a biocatalytic step for the amination of furfural. frontiersin.orgnih.gov

In these tandem reactions, biomass sources such as corncob, rice straw, or sugarcane bagasse are first treated with a heterogeneous acid catalyst to produce furfural. frontiersin.orgnih.govresearchgate.net For example, a shrimp shell-supported solid acid catalyst or a sulfonated tin-based catalyst can be used to convert the xylan content of biomass into furfural, with yields reported as high as 59.3%. frontiersin.orgnih.gov

The furfural-containing mixture is then subjected to biotransformation using whole-cell biocatalysts, such as E. coli engineered to express a robust ω-transaminase. nih.govfrontiersin.org This biocatalytic amination step has proven to be highly efficient, with studies reporting near-complete conversion of the biomass-derived furfural into this compound (>99% yield) within 24 hours. frontiersin.orgnih.gov This integrated approach enables the valorization of renewable raw materials into high-value furan (B31954) chemicals within an environmentally friendly framework. frontiersin.orgnih.gov

Utilization of Deep Eutectic Solvents in Hybrid Systems

The performance of integrated chemoenzymatic systems is significantly enhanced by the use of novel green solvents, particularly Deep Eutectic Solvents (DESs). DESs are mixtures of hydrogen-bond acceptors and donors that form a eutectic mixture with a melting point lower than that of the individual components. mdpi.com They have gained attention in biomass conversion due to their low toxicity, high thermal stability, low vapor pressure, and ease of preparation. frontiersin.orgmdpi.com

The use of DESs can promote the dehydration of sugars to furfural while inhibiting side reactions. nih.gov Following the chemical conversion, the biocatalytic step proceeds efficiently in the same DES-water medium. Studies have shown that the furfural derived from corncob in a ChCl:EG–water system can be completely transformed into this compound with high productivity. acs.org The biological amination of furfural derived from different biomass sources in an EaCl:Gly–water system also achieved yields of over 99%. frontiersin.org

Table 1: Performance of Hybrid Systems in Deep Eutectic Solvents

Biomass SourceCatalytic SystemDeep Eutectic Solvent (DES)Furfural YieldThis compound YieldReference
CorncobSn-DAT-SS (Chemocatalyst) + ω-Transaminase (Biocatalyst)ChCl:EG–water (10:90, v/v)52.4%>99% acs.org
CorncobSO₄²⁻/SnO₂–HAP + Oxalic Acid (Chemocatalyst) + E. coli CCZU-XLS160 (Biocatalyst)EaCl:Gly–water (1:2, v/v)59.3%>99% frontiersin.org
Rice StrawSO₄²⁻/SnO₂–HAP + Oxalic Acid (Chemocatalyst) + E. coli CCZU-XLS160 (Biocatalyst)EaCl:Gly–water (1:2, v/v)45.2%>99% frontiersin.org
Sugarcane BagasseSO₄²⁻/SnO₂–HAP + Oxalic Acid (Chemocatalyst) + E. coli CCZU-XLS160 (Biocatalyst)EaCl:Gly–water (1:2, v/v)47.3%>99% frontiersin.org
D-xyloseChCl/MA/LA (Chemocatalyst) + ω-Transaminase (Biocatalyst)ChCl/Malonic Acid/Lactic Acid70.6%Not specified acs.org

One-Pot Synthetic Procedures for this compound

Streamlining the synthesis of this compound into a one-pot procedure, where reactants are converted through successive reactions in a single reactor, offers significant advantages by reducing the number of operational units and minimizing waste. sctunisie.org Several innovative one-pot methods have been developed for this purpose.

One notable approach is the one-pot reductive amination of furfural in water. sctunisie.org This environmentally friendly method uses hydroxylammonium chloride as the amination agent and inexpensive zinc powder as the reducing agent. sctunisie.org The reaction proceeds by first forming the furfuryloxime intermediate from furfural, followed by its reduction to this compound in the same pot with the addition of zinc. This procedure has been shown to produce this compound in excellent yields (up to 98%) using only water as the solvent. sctunisie.org

Biocatalysis also enables efficient one-pot syntheses. Enzymatic cascades have been designed for the production of various furfurylamines from biobased furans. nih.gov For example, a robust transaminase from Shimia marina (SMTA) has been used in a one-pot, two-step cascade to convert 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-bis(aminomethyl)furan (BAMF). nih.gov The process involves an initial oxidation step followed by a double amination, achieving a high conversion rate to the final diamine product. nih.gov

Table 2: Comparison of One-Pot Synthetic Procedures for this compound

Starting MaterialKey Reagents/CatalystsSolventProductYieldReference
FurfuralHydroxylammonium chloride, Zinc powder, ZnCl₂, NH₄ClWaterThis compound98% sctunisie.org
Xylose/XylanHReO₄Not specifiedSecondary/Tertiary FurfurylaminesGood overall yields rsc.org
5-Hydroxymethylfurfural (HMF)GOM7-2A (oxidase), HRP, Catalase, SMTA (transaminase)NaPi buffer, DMSO2,5-Bis(aminomethyl)furan (BAMF)87% nih.gov

Mechanistic Investigations of Furfurylamine Formation Reactions

Elucidation of Reaction Pathways in Reductive Amination

The generally accepted mechanism for the reductive amination of furfural (B47365) proceeds through a two-step sequence. researchgate.netrsc.org The initial step is the condensation reaction between furfural and ammonia (B1221849) to form a furfurylimine intermediate, also known as a Schiff base. researchgate.netacs.org This reaction is a nucleophilic addition of ammonia to the carbonyl group of furfural, followed by dehydration to yield the C=N double bond of the imine.

The second step is the catalytic hydrogenation of the furfurylimine intermediate to yield furfurylamine. researchgate.net This step requires a heterogeneous catalyst, often based on metals like Nickel, Rhodium, or Ruthenium, to activate molecular hydrogen. researchgate.netrsc.orgacs.org The imine adsorbs onto the catalyst surface where it reacts with dissociated hydrogen atoms, leading to the saturation of the C=N bond and the formation of the primary amine. rsc.org While the imine intermediate is highly reactive and often not detected in the reaction mixture, its formation is considered a critical step in the pathway. rsc.org Theoretical studies and time-dependent reaction profiles provide indirect evidence for its transient existence. rsc.orgacs.org

Reaction Pathway: Reductive Amination of Furfural

Step Reactants Intermediate/Product Description
1 Furfural + Ammonia Furfurylimine (Schiff Base) Nucleophilic addition of ammonia to the carbonyl group of furfural, followed by dehydration.

A significant challenge in the reductive amination of furfural is the occurrence of competitive side reactions that reduce the selectivity for this compound. rsc.orgchemrxiv.org The primary side products include dithis compound (a secondary amine) and furfuryl alcohol. acs.orgchemrxiv.org

The formation of dithis compound occurs when the initially formed this compound acts as a nucleophile and reacts with another molecule of furfural to form a secondary imine. researchgate.net Subsequent hydrogenation of this secondary imine yields the secondary amine. researchgate.net Another major side reaction is the direct hydrogenation of furfural's carbonyl group to produce furfuryl alcohol, which can compete with the initial amination step. acs.orgchemrxiv.org Further hydrogenation can lead to saturation of the furan (B31954) ring, producing tetrahydrothis compound. rsc.org

Selectivity control is, therefore, a key aspect of process optimization. This is achieved by carefully tuning reaction parameters and catalyst properties:

Catalyst Choice: The nature of the active metal and support significantly influences selectivity. For instance, Rhodium on Alumina (Rh/Al2O3) has been shown to achieve high selectivity for this compound. researchgate.netrsc.org The interaction between the metal and the support can affect the adsorption of intermediates and the activation of hydrogen. rsc.org

Reaction Temperature: Temperature plays a critical role. Lower temperatures can sometimes favor the formation of secondary amines, while higher temperatures may promote hydrogenation of the furan ring or other undesired reactions. researchgate.netsandermanpub.net

Hydrogen Pressure: High hydrogen pressure can sometimes lead to an increase in by-products from direct hydrogenation, such as furfuryl alcohol. sandermanpub.net Optimizing pressure is essential to favor the hydrogenation of the imine intermediate over the starting aldehyde. researchgate.netrsc.org

Key Side Reactions in Furfural Reductive Amination

Side Product Formation Pathway
Dithis compound Reaction of this compound with furfural to form a secondary imine, followed by hydrogenation. researchgate.net
Furfuryl Alcohol Direct catalytic hydrogenation of the carbonyl group of furfural. acs.org

The concentration of ammonia is a critical parameter that directly impacts product selectivity. rsc.org A higher molar ratio of ammonia to furfural generally favors the formation of the primary amine, this compound, by shifting the initial equilibrium towards imine formation. rsc.orgsandermanpub.net

An excess of ammonia helps to suppress the formation of the secondary amine, dithis compound. rsc.org This is because a higher concentration of ammonia increases the rate of the primary imine formation, making it more likely that a furfural molecule will react with ammonia rather than with a previously formed this compound molecule. sandermanpub.net However, an excessively high concentration of ammonia can be detrimental, as it may lead to competitive adsorption on the catalyst's active sites, potentially inhibiting the hydrogenation step. sandermanpub.net Therefore, an optimal ammonia-to-furfural ratio exists to maximize the yield of this compound while minimizing side reactions and catalyst inhibition. rsc.org Studies have shown that an NH3/Furfural ratio of around 2.4 can be optimal for achieving high this compound yields while preventing ammonia wastage. rsc.org

Enzymatic Reaction Mechanisms (e.g., Ping-Pong Bi-Bi Mechanism)

As an alternative to chemical synthesis, biocatalytic routes using enzymes, particularly transaminases (TAm), offer a mild and highly selective method for producing this compound. rsc.orgrsc.org Transaminases catalyze the transfer of an amino group from a donor molecule to an acceptor molecule, in this case, from an amine donor to furfural. acs.org These enzymes are dependent on a cofactor, pyridoxal (B1214274) 5′-phosphate (PLP). acs.org

The reaction mechanism for transaminases is a classic example of a Ping-Pong Bi-Bi mechanism. researchgate.netpharmaxchange.info This two-stage mechanism involves the binding of the first substrate (the amine donor), the release of the first product (a ketone or aldehyde), the binding of the second substrate (furfural), and the release of the final product (this compound). pharmaxchange.inforesearchgate.net

The pyridoxal 5′-phosphate (PLP) cofactor is central to the catalytic activity of transaminases. wikipedia.orgnih.gov It acts as a temporary carrier of the amino group during the reaction. pharmaxchange.info In the enzyme's resting state, the aldehyde group of PLP is covalently bound to the ε-amino group of a lysine (B10760008) residue in the active site, forming an internal aldimine (a Schiff base). pharmaxchange.infonih.gov

The catalytic cycle begins when an amine donor displaces the lysine residue to form an external aldimine with the PLP. osti.gov The PLP then acts as an "electron sink," stabilizing the carbanionic intermediates formed during the reaction. nih.govosti.gov This facilitates the rearrangement and cleavage of bonds, leading to the transfer of the amino group from the donor to the cofactor, converting PLP into its aminated form, pyridoxamine (B1203002) 5′-phosphate (PMP), and releasing the first product (e.g., pyruvate (B1213749) if alanine (B10760859) is the donor). pharmaxchange.infowikipedia.org

In the second half of the reaction, furfural enters the active site and reacts with PMP. mdpi.com The amino group is transferred from PMP to furfural, forming this compound. mdpi.com This regenerates the PLP-lysine internal aldimine, completing the catalytic cycle and preparing the enzyme for the next reaction. pharmaxchange.info

Stages of the Ping-Pong Bi-Bi Mechanism in Transamination

Stage Description Cofactor State
First Half-Reaction 1. Amine donor binds. 2. Amino group is transferred to PLP. 3. First product (keto acid) is released. PLP → PMP

| Second Half-Reaction | 1. Furfural (amine acceptor) binds. 2. Amino group is transferred from PMP to furfural. 3. Second product (this compound) is released. | PMP → PLP |

A key advantage of enzymatic catalysis is its inherent stereospecificity. researchgate.net While this compound itself is not a chiral molecule, transaminases are capable of producing chiral amines with very high enantiomeric excess when the substrate is prochiral. rsc.org This property is of immense importance in the pharmaceutical and fine chemical industries. The enzyme's active site is a precisely arranged three-dimensional environment that binds the substrate in a specific orientation. This orientation dictates that the amino group is added to only one face of the carbonyl group, resulting in the formation of a single stereoisomer. osti.gov This high degree of control is difficult to achieve with traditional chemical methods, which often produce racemic mixtures. rsc.org Therefore, the principles of stereospecificity demonstrated by transaminases in other reactions are directly applicable to the synthesis of chiral derivatives of this compound or other furan-based amines. rsc.orgrsc.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the complex reaction mechanisms involved in the formation of this compound. These approaches provide molecular-level insights into reaction pathways, the structures of transient species, and the influence of catalysts, which are often difficult to probe experimentally. By modeling the interactions between reactants, intermediates, and catalytic surfaces, computational studies can predict reaction kinetics and thermodynamics, guiding the rational design of more efficient and selective catalysts.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound synthesis, DFT calculations have been instrumental in mapping out the potential energy surfaces of the reaction, identifying key intermediates, and determining the energy barriers associated with transition states.

One DFT study investigated the reductive amination of furfural to this compound on a single-atom Ru₁–N₃/C catalyst. acs.org The calculations revealed that the Ru–N–C group facilitates the cleavage of the C–O bond due to the nucleophilicity of the nitrogen atom. acs.org The study identified furfural imine (FIM) as a crucial intermediate in the reaction pathway. acs.org DFT has also been used to analyze the thermodynamics of competing side reactions. For instance, calculations have suggested that the formation of byproducts like dithis compound and furfuryl alcohol can be more thermodynamically favorable than the desired this compound, underscoring the critical role of the catalyst in directing reaction selectivity. chemrxiv.org

Investigations into the conversion of furfural on a Pd(111) surface provided further insights. researchgate.net These studies perform an elementary step analysis for the reaction of furfural to various products, calculating the activation energies for different pathways. researchgate.net Such analyses are crucial for understanding how a catalyst influences whether furfural is converted to this compound, furfuryl alcohol, or other products. researchgate.net The activation energy for the reduction of furfural to furfuryl alcohol, a competing reaction, was found to be lower than that for its decarbonylation to furan, highlighting the kinetic factors that catalysts must overcome to favor amination. researchgate.net

The following table summarizes key findings from DFT studies on the intermediates and transition states in the reductive amination of furfural.

Catalyst SystemKey Intermediate(s)Key Finding
Single-atom Ru₁–N₃/CFurfural Imine (FIM)The Ru-N-C active site efficiently cleaves the C-O bond, promoting the amination pathway via the FIM intermediate. acs.org
General Catalytic SystemsImine/Schiff BaseThe formation of byproducts such as dithis compound and furfuryl alcohol can be thermodynamically preferred over this compound. chemrxiv.org
Pd(111) SurfaceFurfuryl, Adsorbed COThermodynamics favors the production of furan and CO, but the activation energy for reduction to furfuryl alcohol is kinetically lower than for decarbonylation. researchgate.net

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

Molecular Dynamics (MD) simulations offer a complementary approach to static DFT calculations by modeling the dynamic behavior of atoms and molecules over time. mdpi.com While classical MD relies on empirical force fields to describe interatomic interactions, ab initio MD (AIMD) combines molecular dynamics with quantum mechanical calculations, providing a more accurate description of chemical reactions, including bond formation and breaking. mdpi.com

In the synthesis of this compound, MD simulations can provide a vivid, dynamic picture of how furfural, ammonia, and hydrogen molecules interact with the catalyst surface. These simulations can model:

Adsorption Dynamics: How reactant molecules approach and bind to active sites on the catalyst.

Surface Diffusion: The movement of adsorbed species across the catalyst surface, which can be crucial for them to find each other and react.

Solvent Effects: The influence of the solvent on the reaction mechanism and kinetics, which is difficult to capture with gas-phase DFT models.

Conformational Changes: How the catalyst or substrate molecules change their shape during the reaction process.

Understanding the Role of Acidic and Basic Sites in Catalysis

The surface properties of heterogeneous catalysts, particularly the presence and nature of acidic and basic sites, play a pivotal role in the reductive amination of furfural. taylorfrancis.com The interplay between these sites can significantly influence catalyst activity and selectivity towards this compound. taylorfrancis.comresearchgate.net

Lewis acidic sites are particularly important. Studies on Ru supported on acid-treated sepiolite (B1149698) (Ru/ASep) have shown that an increase in the number of Lewis acidic sites enhances the catalytic activity for this compound production. researchgate.net These sites are believed to be crucial for activating the C=N bond of the imine intermediate, facilitating its hydrogenation to the final amine product. researchgate.net Poisoning studies using KSCN, which selectively blocks Lewis acid sites, have confirmed their critical role in the formation of this compound. researchgate.net

The balance between acidic and basic properties is therefore essential. The type of support material used for the metal catalyst can modulate the electronic properties of the metal and the nature of the surface sites, thereby influencing the selective production of this compound. taylorfrancis.com For instance, the use of different zirconia (ZrO₂) phases (tetragonal vs. monoclinic) as supports for Ruthenium catalysts results in different surface acidities, which in turn affects the yield of this compound. researchgate.net

The following table summarizes the functions of acidic and basic sites in the catalytic reductive amination of furfural.

Site TypeProposed FunctionCatalyst ExampleSupporting Evidence
Lewis Acidic Sites Activation of C=N bond in the imine intermediate for hydrogenation.Ru on acid-treated sepiolite (Ru/ASep)Increased this compound yield with higher Lewis acidity; activity loss in poisoning studies with KSCN. researchgate.net
Basic Sites Facilitates the reduction of the metal oxide precursor to the active metallic state.Ru on acid-treated sepiolite (Ru/ASep)CO₂-TPD results indicated a large number of basic sites contributed to the easy reduction of RuOₓ to Ru⁰. researchgate.net
Brønsted Acid Sites Can participate in dehydration and other side reactions, but their specific role in this compound formation is less defined compared to Lewis sites.Cu loaded FAU31 Zeolite (in furfural to furan conversion)In the related conversion of furfural to furan, Brønsted sites were shown to be catalytically active. nih.gov

Derivatization and Functionalization Strategies of Furfurylamine

Synthesis of Substituted Furfurylamine Derivatives

The reactivity of the amino group in this compound allows for the straightforward introduction of substituents, leading to a class of derivatives with modified properties and applications.

The methylation of this compound can occur at both the nitrogen atom of the amino group and the C5 position of the furan (B31954) ring. The synthesis of 5-methylthis compound (B76237) involves the introduction of a methyl group onto the furan ring, a reaction that enhances the compound's properties for certain applications. While specific literature detailing the direct methylation of this compound to 5-methylthis compound is not abundant, related syntheses of methylated furan derivatives suggest plausible routes. For instance, the synthesis of 2-N-methylaminomethyl-5-N-methyliminomethylfuran has been achieved from 5-hydroxymethylfurfural (B1680220) (HMF) in a one-pot reaction with an organic amine and formic acid aqueous solution, yielding a product with over 99% purity. google.com This indicates that methylation of the furan core and the amino group is synthetically accessible.

The amino group of this compound can be functionalized with a variety of alkyl and aryl groups through several synthetic methodologies.

N-Arylation: The introduction of aryl groups onto the nitrogen atom of this compound can be accomplished using modern cross-coupling techniques. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has broad substrate scope and functional group tolerance, making it a suitable method for the synthesis of N-aryl furfurylamines. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product. libretexts.org

Formation of Higher Amines (e.g., Di-furfurylamine)

Higher amines, such as di-furfurylamine, can be synthesized from this compound through condensation reactions with aldehydes. A single-step reaction of this compound with formaldehyde (B43269) or other aldehydes in the presence of 2.5–5.2 M hydrochloric acid at temperatures between 20–50 °C can produce difurfuryl diamines with yields of 30–50%. For example, the reaction of this compound with formaldehyde yields 5,5'-methylenedithis compound. Under these acidic conditions, the reaction proceeds to completion in approximately one hour. This direct preparation is advantageous as it eliminates the need for protection and deprotection steps for the amino group. The reaction with acetone (B3395972) to form 5,5'-isopropylidenedithis compound, however, is reported to be extremely slow and results in the formation of multiple products.

AldehydeProductYield (isolated)
Formaldehyde5,5'-Methylenedithis compound47%
Acetaldehyde5,5'-(Ethylidene)dithis compound-

Synthesis of Schiff Base Ligands from this compound

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an azomethine (-C=N-) group. chemijournal.com These Schiff bases are important ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. chemijournal.comresearchgate.net

The synthesis of Schiff bases from this compound is typically a straightforward one-pot reaction. For example, the reaction of this compound with salicylaldehyde (B1680747) or 2-hydroxyacetophenone (B1195853) in a 1:1 molar ratio results in the formation of the corresponding Schiff base ligands. researchgate.net These reactions can be carried out under various conditions, including conventional heating, grinding, and microwave irradiation, with the latter often providing higher yields in shorter reaction times. For instance, a novel Schiff base from 2-hydroxyacetophenone and this compound was synthesized with an 80%-85% yield in 14-15 minutes using microwave irradiation.

Carbonyl CompoundSynthesis MethodYield
SalicylaldehydeIn-situ with copper perchlorate-
2-HydroxyacetophenoneIn-situ with copper perchlorate-
2-HydroxyacetophenoneConventional (reflux in ethanol)-
2-HydroxyacetophenoneGrinding-
2-HydroxyacetophenoneMicrowave irradiation80-85%

Transformation of this compound to Other Value-Added Chemicals

The catalytic hydrogenolysis of this compound represents a promising route for the production of valuable amino alcohols, such as 5-amino-1-pentanol. This transformation involves the cleavage of the C-O bond within the furan ring and the saturation of the ring system.

Recent research has demonstrated the high efficiency of supported platinum catalysts for this reaction. Specifically, a Pt/TiO₂ catalyst has been shown to be highly effective for the hydrogenolysis of this compound to 5-amino-1-pentanol, achieving a yield of 85.4% at a mild temperature of 30 °C and 2.0 MPa of H₂ in water. acs.org The high efficiency of this catalyst is attributed to its ability to preferentially cleave the α-C-O bond adjacent to the aminomethyl group over the hydrogenation of the furan ring. acs.org Similarly, a high-efficiency Pt/ZrO₂ catalyst has been developed for the same transformation. researchgate.netfigshare.com The study of Pt/ZrO₂ catalysts revealed that moderate Pt nanoparticle size, a higher ratio of metallic platinum (Pt⁰), and more acidic sites on the support favor the hydrogenolysis reaction. figshare.com

CatalystTemperatureH₂ PressureSolventYield of 5-Amino-1-pentanol
Pt/TiO₂30 °C2.0 MPaWater85.4%
Pt/ZrO₂---High efficiency reported

Preparation of Pyrrolidols

The synthesis of pyrrolidol structures, specifically those incorporating a this compound moiety, represents a specialized area of heterocyclic chemistry. While compounds such as 1-(Furan-2-ylmethyl)pyrrolidin-3-ol are commercially available, indicating their successful synthesis, detailed procedures for the direct conversion of this compound to a pyrrolidol ring system are not extensively documented in readily accessible scientific literature. bldpharm.combldpharm.com The hypothetical conversion would likely involve a multi-step process, potentially initiated by the opening of the furan ring, followed by functional group manipulation and subsequent intramolecular cyclization to form the five-membered pyrrolidine (B122466) ring with a hydroxyl substituent.

One possible conceptual pathway could involve the partial hydrogenation of the furan ring of this compound to yield tetrahydrothis compound, followed by a ring-opening reaction to produce an amino alcohol with a linear four-carbon chain. Subsequent intramolecular cyclization, perhaps via dehydration or other ring-closing strategies, could then, in principle, afford the pyrrolidol structure. However, specific reagents and reaction conditions for such a transformation are not well-established in the reviewed literature.

Biomedical Derivatives

Sulfamate (B1201201) Compounds with this compound Backbones

The sulfamate functional group is a significant pharmacophore in medicinal chemistry, known for its role in various therapeutic agents. researchgate.net Sulfamate derivatives are often synthesized to mimic or replace sulfate (B86663) groups in biological systems, thereby acting as inhibitors of specific enzymes. The general synthesis of N-substituted sulfamates can be achieved through the reaction of a primary or secondary amine with a sulfamoylating agent, such as sulfamoyl chloride, or by a two-step process involving sulfuryl chloride and an amine.

Given that this compound is a primary amine, it can readily serve as a precursor for the synthesis of N-furfuryl sulfamate. The reaction would typically proceed as follows:

Reaction Scheme for the Synthesis of N-Furfuryl Sulfamate

Reactant 1 Reactant 2 Product
This compound Sulfamoylating Agent (e.g., Chlorosulfonic acid followed by ammonia) N-Furfuryl Sulfamate

While the synthesis of N-furfuryl sulfamate is chemically feasible, specific examples of sulfamate compounds with this compound backbones and their detailed biological evaluations are not widely reported in the scientific literature. However, the known biological activities of other sulfamate-containing molecules suggest potential therapeutic applications for this compound-derived sulfamates. For instance, many sulfamate derivatives are potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers such as breast and prostate cancer. nih.gov The inhibition of STS by sulfamate-containing drugs prevents the conversion of inactive steroid sulfates to their active forms, thereby reducing hormone-driven cell proliferation.

Additionally, other sulfamate derivatives have been investigated for a range of biological activities, including as anticonvulsants and for the treatment of obesity. nih.gov The potential for N-furfuryl sulfamates to exhibit similar biological activities warrants further investigation, though specific data on these particular derivatives is currently limited.

Chiral this compound Derivatives in Asymmetric Synthesis

Chiral ligands are fundamental to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Amines are common precursors in the synthesis of various types of chiral ligands. This compound, as a primary amine, can be envisioned as a valuable building block for the creation of novel chiral ligands.

The design of effective chiral ligands often involves the introduction of a chiral center and at least two coordinating atoms that can bind to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov Common classes of chiral ligands that could be synthesized from a chiral derivative of this compound include P,N-ligands (containing phosphorus and nitrogen donor atoms) and N,N'-dioxide ligands. nih.govrsc.org

The synthesis of such ligands would typically involve the reaction of a chiral precursor, which could be derived from this compound, with appropriate phosphorus-containing reagents or the coupling with amino acids followed by oxidation to form the N,N'-dioxide moiety. For example, a chiral amino alcohol derived from this compound could be used to construct phosphinooxazoline (PHOX) type ligands, which are a well-established class of P,N-ligands effective in a variety of asymmetric transformations. researchgate.net

While specific examples of chiral ligands derived directly from this compound are not extensively documented, the performance of analogous P,N and N,N'-dioxide ligands in asymmetric catalysis highlights the potential of such this compound derivatives.

Examples of Asymmetric Reactions Using Chiral P,N and N,N'-Dioxide Ligands

Reaction Type Catalyst/Ligand Type Substrate Product Yield (%) Enantiomeric Excess (ee %)
Asymmetric Hydrogenation Ir-PHOX Unfunctionalized Olefin >95 90-99
Heck Reaction Pd-PHOX Dihydrofuran 80 95
Michael Addition Ni(II)-N,N'-Dioxide Nitrostyrene 98 97
Friedel-Crafts Alkylation Cu(II)-N,N'-Dioxide Indole 99 96

The data presented in the table, drawn from studies on established P,N and N,N'-dioxide ligands, demonstrates the high levels of enantioselectivity and yield that can be achieved. nih.gov The modular nature of these ligand syntheses suggests that the incorporation of a furfuryl group from this compound could lead to new ligands with unique steric and electronic properties, potentially offering novel reactivity and selectivity in asymmetric catalysis.

Advanced Applications Research of Furfurylamine and Its Derivatives

Medicinal Chemistry and Pharmaceutical Applications

The inherent structural features of the furfurylamine scaffold have made it a molecule of great interest in the pharmaceutical industry. Researchers are actively exploring its derivatives for the development of new therapeutic agents and as key intermediates in drug synthesis.

This compound derivatives have been successfully developed into a range of bioactive compounds with diverse therapeutic applications. The furan (B31954) moiety is a key structural alert in many pharmacologically active molecules, and its incorporation through this compound has led to the discovery of potent diuretics, antihypertensives, and antiseptics. rsc.orgtomsheppard.infomdpi.comresearchgate.netnih.govresearchgate.net

One of the most notable applications of this compound is in the synthesis of the potent loop diuretic, Furosemide . hoseachem.com This drug is synthesized through the condensation of this compound with 2,4-dichloro-5-sulfamoylbenzoic acid and is widely used to treat fluid retention (edema) and high blood pressure. hoseachem.com The synthesis of Furosemide showcases the role of this compound as a crucial starting material for established pharmaceutical products. chempoint.com

Beyond diuretics, research has demonstrated the potential of this compound derivatives as antihypertensive agents. rsc.orgtomsheppard.infovulcanchem.com The synthesis of various N-substituted furfurylamines and their subsequent evaluation have revealed compounds with significant blood pressure-lowering activity. vulcanchem.com The versatility of the this compound structure allows for modifications that can optimize the pharmacokinetic and pharmacodynamic properties of these potential drugs.

In the realm of antiseptics, novel biguanidine (B15175387) derivatives of this compound have been synthesized and investigated for their antibacterial properties. Specifically, This compound biguanidine HCl (FBC) and This compound biguanidine acetate (B1210297) (FBA) have demonstrated bactericidal efficacy against multi-drug resistant strains of Acinetobacter baumannii, a significant nosocomial pathogen. researchgate.net These findings highlight the potential of this compound as a scaffold for developing new antiseptic agents to combat antibiotic resistance. researchgate.net

Bioactive Compounds Derived from this compound

The utility of this compound extends beyond its direct incorporation into bioactive molecules; it is also a highly valued synthon and intermediate in pharmaceutical synthesis. rsc.orgtomsheppard.infohoseachem.comvulcanchem.comdataintelo.comrsc.org Its ability to undergo a variety of chemical transformations makes it a versatile building block for constructing more complex molecular architectures. mdpi.com The production of furfurylamines from renewable furfural (B47365) highlights a sustainable pathway for the synthesis of valuable pharmaceutical precursors. rsc.orgtomsheppard.info

Furfurylamines are considered key intermediates in the production of a range of pharmaceuticals, including those for cardiovascular and central nervous system disorders. intelmarketresearch.com The unique heterocyclic structure of this compound can impart favorable properties to the final drug molecule, such as improved bioavailability and targeted action. intelmarketresearch.com Biocatalytic methods, such as the use of transaminases, are being explored to produce this compound and its derivatives in a more sustainable and efficient manner for use as drug synthons. rsc.orgtomsheppard.info

Preliminary research suggests that this compound derivatives may have potential as therapeutic agents for neurodegenerative diseases. hoseachem.com The core structure of this compound is being investigated as a scaffold for the development of compounds that could target pathways involved in conditions such as Alzheimer's and Parkinson's disease. While this area of research is still in its early stages, the potential for this compound-based compounds to cross the blood-brain barrier and interact with central nervous system targets is a promising avenue for future drug discovery. vulcanchem.com

The anticancer potential of this compound derivatives is an active area of investigation. researchgate.net Certain N-substituted furfurylamines have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, N-(5-methylfurfuryl)aniline is an important compound used in the synthesis of bioactive molecules with anti-tumor properties. mdpi.com The furan ring system is a component of some natural and synthetic compounds with demonstrated anticancer effects, and researchers are exploring how the this compound scaffold can be optimized to enhance this activity.

A significant body of research has focused on the antimicrobial properties of this compound derivatives. researchgate.netekb.eg These compounds have shown activity against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. ekb.egchemmethod.comnih.gov

Newly synthesized N-alkylfurfurylacetamides, derived from this compound, have demonstrated notable antimicrobial activity. researchgate.netudspub.com Specifically, N-benzyl-N-furfurylacetamide and N-cyclohexyl-N-furfurylacetamide have shown promising activity against bacteria and, in particular, white-rot fungi. udspub.com This suggests their potential application as antifungal agents. udspub.com

Furthermore, Schiff base derivatives of furfural have been synthesized, and their metal complexes have been screened for antimicrobial activity. chemmethod.com These studies have shown that the biological activity is related to the structure of the ligand and the coordinated metal ion, with some complexes showing significant inhibitory effects against Staphylococcus aureus and Escherichia coli. chemmethod.com Other research has also highlighted the antimicrobial potential of sulfonamide derivatives of this compound. ontosight.ai

Antimicrobial Research on this compound Derivatives

Agrochemical Applications

In addition to its pharmaceutical applications, this compound and its derivatives are also being explored for their use in agriculture. chempoint.comdataintelo.compmarketresearch.comresearchgate.netnih.govresearchgate.netchemimpex.com The bio-based origin of this compound makes it an attractive starting material for the development of more sustainable agrochemicals. dataintelo.com

This compound is used as an intermediate in the production of various agrochemical products, including pesticides, herbicides, and fungicides. dataintelo.compmarketresearch.comresearchgate.netnih.govmdpi.com For instance, it can be used to synthesize maltol , a pesticide for controlling diseases like wheat smut. hoseachem.com Furthermore, this compound-derived pyrrolidols are key intermediates in the manufacturing of certain herbicides and insecticides. researchgate.net The development of bio-based agrochemicals from this compound aligns with the growing trend towards sustainable farming practices aimed at improving crop yields and ensuring food security. dataintelo.com Research into new derivatives continues, with some showing potential as antifungal agents against agricultural pathogens. nih.gov

Synthesis of Herbicides and Insecticides

This compound serves as a crucial intermediate in the synthesis of various agrochemicals, including herbicides and insecticides. frontiersin.orgmdpi.commdpi.com Its derivatives are recognized for their potential to yield effective and, in some cases, more environmentally benign crop protection agents. mdpi.comresearchgate.net

Research has shown that this compound-derived pyrrolidols are key intermediates in the production of certain herbicides and insecticides. researchgate.net While specific commercial herbicide examples derived directly from this compound are not extensively detailed in publicly available research, the synthetic pathways to these critical pyrrolidone structures highlight the importance of this compound as a foundational building block.

In the realm of insecticides, recent studies have demonstrated the synthesis of novel amide-based insecticides from biomass-derived monomers, including furfural, the precursor to this compound. researchgate.net A notable example is the synthesis of a furfural-based carbamate (B1207046). This process involves the reductive amination of furfural to this compound, followed by carbonylation. researchgate.net The resulting furfural carbamate has shown competitive insecticidal activity, with a lethal concentration (LC50) of 254.22 μg/cm², comparable to the commercial insecticide carbofuran (B1668357) at 251.25 μg/cm². researchgate.net

The synthesis pathway for this bio-based insecticide is a two-step process:

Reductive Amination: Furfural is converted to this compound. researchgate.net

Carbonylation: The resulting this compound undergoes carbonylation to produce the carbamate insecticide. researchgate.net

This research not only underscores the potential of this compound in creating effective insecticides but also points towards the development of more sustainable and economically viable alternatives to conventional pesticides. researchgate.net

Fungicide Development

This compound and its derivatives have been investigated for their potential in the development of new fungicides. A significant area of this research focuses on Schiff bases derived from this compound. Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.

Studies have shown that Schiff bases synthesized from the condensation of this compound with various aldehydes exhibit notable antifungal activity. researchgate.netresearchgate.netnih.gov For instance, a Schiff base derived from furfural and sulfanilamide (B372717) demonstrated moderate antimicrobial activity. nih.gov Another study reported that a Schiff base created from furan-2-carboxaldehyde and 4,4'-diaminodiphenyl sulfide (B99878) showed strong antimycotic activity against Microsporum canis. nih.gov

The antifungal efficacy of these compounds is often attributed to the presence of the imine group (C=N) in the Schiff base structure, and this activity can be enhanced through the formation of metal complexes. researchgate.netnih.govchemmethod.com For example, manganese(II) and copper(II) complexes of certain Schiff bases derived from this compound have exhibited strong antifungal properties. researchgate.net The diversity of substituents on the aromatic rings of these Schiff bases allows for the tuning of their antifungal activity. researchgate.net

While research is ongoing, these findings indicate that this compound is a valuable precursor for the synthesis of novel fungicidal agents with potential applications in agriculture and medicine.

Polymer Science and Materials Engineering

This compound is a significant monomer in the field of polymer science, contributing to the development of bio-based polymers with unique properties. Its furan structure can enhance thermal stability, crosslinking density, and mechanical performance in various polymer systems. nih.govresearchgate.net

Monomers for Biopolymer Synthesis (e.g., Polyureas, Polyamides, Polyurethanes)

This compound is increasingly used as a monomer for the synthesis of a variety of biopolymers, including polyureas, polyamides, and polyurethanes, offering a renewable alternative to petroleum-based polymers. mdpi.com

Polyureas: Furan-based diamines derived from this compound are valuable monomers for creating polyureas with high-performance characteristics. These polyureas, synthesized through condensation with diisocyanates, exhibit high glass transition temperatures, good thermal stability, and robust mechanical properties. mdpi.com Research into biomass-based polyureas derived from this compound and isomannide (B1205973) has yielded materials with glass-transition temperatures (Tg) ranging from 11 to 213 °C and good thermal stability. stanford.edu

Polyamides: this compound is a key starting material for producing furan-based polyamide monomers. For example, 5-(aminomethyl)-furan-2-carboxylic acid (AMF), synthesized from this compound, can be polymerized to create poly(5-aminomethyl-2-furoic acid) (PAMF). stanford.edu This semi-aromatic polyamide exhibits a high glass transition temperature and melting temperature, comparable to some commercial petroleum-based polyamides. stanford.edu Computational studies have shown that bio-based furan polyamides can have higher glass transition temperatures and comparable mechanical properties to traditional nylons, attributed to their rigid planar structures and higher cohesive energy densities. researchgate.net

Polyurethanes: this compound can be incorporated into polyurethane chains as a chain extender. digitellinc.com For instance, linear polyurethanes with pendant furan groups have been synthesized using this compound. These furan groups can then undergo Diels-Alder reactions to create cross-linked, healable polyurethanes. digitellinc.comresearchgate.net A self-healing and recyclable polyurethane-urea Diels-Alder adduct synthesized from carbon dioxide and this compound demonstrated a tensile stress of 18.5 MPa and an elongation at break of 136%. researchgate.net The incorporation of furan-containing diols derived from this compound into polyurethanes allows for post-polymerization functionalization, enabling the tuning of properties like hydrophobicity. nih.gov

Properties of this compound-Based Biopolymers
Polymer TypeSpecific Monomer/DerivativeKey PropertiesReference
PolyureaThis compound and Isomannide derived dicarbamatesTg: 11 to 213 °C, good thermal stability stanford.edu
Polyamide (PAMF)5-(aminomethyl)-2-furoic acid (from this compound)High Tg and Tm, comparable to commercial semi-aromatic polyamides stanford.edu
Polyamide (PAxF)Furan-2,5-dicarboxylic acid and various diaminesTg: 89 to 142 °C, Tensile Strength: up to 84 MPa researchgate.net
Polyurethane-urea (PUUa-DA)This compound and CO2Tensile Strength: 18.5 MPa, Elongation at Break: 136%, Self-healing researchgate.net
PolyurethaneFuran-containing diol (from this compound) with MDI/IPDI/HDITunable Tg and viscosity, allows for post-polymerization modification nih.gov

Curing Agents for Epoxy Resins

This compound and its derivatives are effective curing agents for epoxy resins, offering a bio-based alternative to traditional amine hardeners. acs.orgresearchgate.net They can improve the mechanical properties and thermal stability of the cured epoxy network. The furan ring in this compound can participate in additional crosslinking reactions, increasing the crosslink density of the final thermoset. nih.gov

For example, 5,5′-methylenebis-2-furanmethanamine (DFA), synthesized from this compound and formaldehyde (B43269), has been used as a curing agent for all-biobased epoxy thermosets. acs.org Research has also explored the use of this compound-derived derivatives as co-curing agents to enhance properties like flame retardancy. A novel phosphaphenanthrene-containing derivative of this compound, when used as a co-curing agent, significantly improved the mechanical strength, storage modulus, and glass transition temperature of epoxy resins. researchgate.net With a 5.0 wt% incorporation of this derivative, the fracture strength of the epoxy thermoset increased to 60.76 MPa from 53.04 MPa for the pristine epoxy. researchgate.net

The use of this compound-based curing agents can also lead to epoxy formulations with low volatile organic compounds (VOCs), which is environmentally advantageous. researchgate.net

Performance of Epoxy Resins Cured with this compound Derivatives
Curing Agent/DerivativeEpoxy SystemImprovement in PropertiesReference
This compound-derived bis-DOPO derivative (5 wt%)DGEBAFracture strength increased from 53.04 MPa to 60.76 MPa researchgate.net
This compound functionalized silica (B1680970) nanoparticles (0.5 wt%)EpoxyTensile strength improved by ~67%, Flexural strength improved by ~81% researchgate.net
Furan diepoxy (from this compound) cured with amineFuran-based epoxyModulus at 25 °C of 2.9 GPa, Tg of 88 °C digitellinc.com
Chlorinated furan diepoxy (from this compound) cured with amineFuran-based epoxyModulus at 25 °C of 4.4 GPa, Tg of 147 °C digitellinc.com

Furan Resin Production

Furan resins are thermosetting polymers primarily derived from furfural and furfuryl alcohol. researchgate.netcnrs.fr this compound and its derivatives can be incorporated into the synthesis of these resins to modify their properties. The production of furan resins typically involves the acid-catalyzed polymerization of furfuryl alcohol, often in the presence of formaldehyde. scribd.com

This compound can be used to synthesize intermediates that are then incorporated into the resin formulation. For instance, the reaction of this compound with formaldehyde can produce derivatives that act as crosslinking agents. acs.org The inclusion of furan-based structures, such as those from this compound, is known to increase the char yield of the resulting polymers upon pyrolysis, which is beneficial for applications requiring high-temperature resistance and fire retardancy. digitellinc.com For example, a furan-based difunctional benzoxazine (B1645224) synthesized using this compound and bisphenol A demonstrated a char yield of 54.8% at a pyrolysis ramp rate of 1 °C/min. researchgate.net Modified furan resins, which may incorporate derivatives of this compound, are being developed as green binders for applications in the foundry industry. researchgate.net

Fuel Additives and Biofuel Enhancement

This compound and its derivatives have shown promise as fuel additives for improving the properties of both gasoline and diesel fuels. mdpi.com Their bio-based origin makes them an attractive option for enhancing the performance and sustainability of transportation fuels. frontiersin.org

For gasoline, this compound is recognized for its antiknock properties, which can increase the octane (B31449) number of the fuel. mdpi.comresearchgate.net A higher octane number allows for higher compression ratios in engines, leading to improved efficiency and performance. Studies have identified this compound, along with other furan derivatives like 2-methylfuran (B129897) and 2,5-dimethylfuran, as promising octane boosters. researchgate.netacs.org While specific quantitative data on octane number improvement can vary depending on the base gasoline and the concentration of the additive, the consensus in the research points to a significant positive effect. researchgate.net

Furthermore, research into furan derivatives has explored their potential as cetane improvers for diesel fuel. researchgate.netgoogle.com While this compound itself is more noted for its octane-boosting capabilities, the broader class of furanic compounds, which can be synthesized from furfural, has been investigated for its ability to shorten the ignition delay in diesel engines. For instance, nitrates of furan derivatives have been disclosed as ignition accelerators for diesel fuels. google.com Additionally, this compound and its derivatives can act as corrosion inhibitors in fuel systems, protecting metal components from degradation. dataintelo.comcortecvci.com

Antiknock Properties and High-Octane Gasoline Enhancement

This compound is increasingly recognized for its potential as a valuable fuel additive due to its significant antiknock properties, positioning it as a promising candidate for enhancing high-octane gasoline. mdpi.comresearchgate.net The search for effective octane boosters is driven by the need to replace lead compounds and reduce the aromatic content in gasoline, thereby lowering harmful emissions. researchgate.netacs.org Furan derivatives, including this compound, have been identified as highly effective antiknock compounds. acs.org

Research into the physicochemical and operational properties of various furfural derivatives has underscored their potential as high-octane additives. researchgate.net Engine tests have confirmed that this compound exhibits promising characteristics as an octane booster. kmutnb.ac.th One of the key metrics for evaluating an antiknock agent is its blending research octane number (RON). Studies have estimated a remarkably high blending RON for this compound when mixed with straight-run gasoline, demonstrating its efficiency in increasing the octane rating of base fuels. researchgate.netresearchgate.net This property is crucial for modern engines, especially those with turbocharging, which operate under conditions that facilitate knocking. researchgate.net

Table 1: Blending Research Octane Number (RON) of this compound

Compound Blending Research Octane Number (RON)

Advanced Materials Development

The unique structure of this compound makes it a versatile building block for advanced materials, particularly in the field of chemical sensors. Its derivatives are being explored for their ability to selectively recognize and detect specific metal ions, an application vital for environmental monitoring and industrial process control.

Derivatives of this compound, especially Schiff bases, have been successfully synthesized and tested as chemosensors for the recognition of various metal ions. researchgate.netdntb.gov.ua These sensors often operate on principles of colorimetry or fluorescence, where the interaction with a specific metal ion triggers a detectable change in color or light emission. rhhz.netresearchgate.net This selectivity is crucial for identifying target ions in complex mixtures. dntb.gov.ua

One area of research involves the development of fluorescent sensors. For instance, a Schiff base ligand derived from this compound has been created to act as a 'turn-on' fluorescent sensor specifically for Cadmium (Cd²⁺) ions. researchgate.netdntb.gov.ua This type of sensor shows a significant increase in fluorescence intensity upon binding with the target ion. Another novel chemosensor was synthesized through the condensation of pyrene-1-carboxaldehyde with this compound. rhhz.net This sensor demonstrates the ability to selectively detect Aluminum (Al³⁺) ions through both a visible color change and a ratiometric fluorescent response. rhhz.net The detection limits for these sensors often reach micromolar (μM) levels, highlighting their high sensitivity. rhhz.net

The development of these chemosensors showcases the potential of this compound derivatives in creating practical tools for real-world applications, such as analyzing water samples for heavy metal contamination. researchgate.netrhhz.net

Table 2: Examples of this compound-Based Chemosensors for Metal Ion Recognition

This compound Derivative Target Metal Ion Sensor Type Detection Mechanism
(E)-4-chloro-2-((((5-methylfuran-2-yl)methyl)imino)methyl)phenol (CFMP) Cd²⁺ Fluorescent 'Turn-ON' fluorescence researchgate.net

Thermochemical and Spectroscopic Investigations of Furfurylamine

Experimental Determination of Thermochemical Parameters

The experimental investigation into the thermochemical properties of furfurylamine provides foundational data for understanding its energetic characteristics. These parameters are crucial for process design, safety assessments, and for the validation of computational models. The primary experimental techniques employed for these determinations are static bomb combustion calorimetry and high-temperature Calvet microcalorimetry. researchgate.netnih.govmdpi.com

Standard Molar Enthalpies of Formation (Liquid Phase)

The standard molar enthalpy of formation in the liquid phase (ΔfHₘ°(l)) for this compound has been determined from its standard molar energy of combustion. researchgate.net A recent study by Amaral, Almeida, and Ribeiro da Silva (2024) reports a value of -(92.6 ± 1.1) kJ·mol⁻¹ at a standard pressure of 0.1 MPa and a temperature of 298.15 K. nih.gov This value is noted to be significantly different from a previously reported value by Lukyanova et al. of -(105.4 ± 8.6) kJ·mol⁻¹, a discrepancy that may be attributed to the smaller sample masses used in the older study. mdpi.com

Table 1: Standard Molar Enthalpy of Formation (Liquid Phase) of this compound

Parameter Value (kJ·mol⁻¹) Temperature (K) Pressure (MPa) Source

Standard Molar Enthalpies of Vaporization

The standard molar enthalpy of vaporization (Δˡ₋₉Hₘ°) is a measure of the energy required to transform a substance from a liquid to a gaseous state. For this compound, this has been determined using high-temperature Calvet microcalorimetry at 298.15 K. nih.govnih.gov The experimentally determined value is (49.1 ± 0.8) kJ·mol⁻¹. nih.gov This experimental value shows good agreement with values estimated through group contribution methods. nih.gov

Table 2: Standard Molar Enthalpy of Vaporization of this compound

Parameter Value (kJ·mol⁻¹) Temperature (K) Source

Standard Molar Energies of Combustion

The standard molar energy of combustion (ΔcUₘ°) for this compound was precisely measured using static bomb combustion calorimetry in an oxygen atmosphere at a temperature of 298.15 K. researchgate.netnih.gov From these experiments, the standard molar enthalpy of formation in the liquid phase was derived. up.pt The derived standard molar energy of combustion is a key parameter in these calculations. nih.gov

Table 3: Standard Molar Thermochemical Parameters of Combustion for this compound at T = 298.15 K

Parameter Description Value (kJ·mol⁻¹) Source
ΔcUₘ°(l) Standard molar energy of combustion (liquid) -2950.4 ± 0.9 nih.gov

Computational Thermochemistry Studies

Computational chemistry provides a powerful tool for investigating the thermochemical properties of molecules, offering a means to complement and validate experimental findings.

G3 Level Calculations for Gas-Phase Enthalpies of Formation

High-level quantum chemical calculations, specifically using the G3 level of theory, have been performed to determine the gas-phase enthalpy of formation (ΔfHₘ°(g)) of this compound. nih.govresearchgate.netresearchgate.net This computational approach is a composite method that aims for high accuracy in calculating thermochemical data. up.pt The theoretical analysis yielded a calculated gas-phase enthalpy of formation for this compound. nih.gov

Comparison of Experimental and Theoretical Thermochemical Data

A critical step in thermochemical research is the comparison of data obtained from experimental methods with those derived from theoretical calculations. researchgate.net For this compound, the experimental gas-phase enthalpy of formation was derived by combining the experimental liquid-phase enthalpy of formation and the experimental enthalpy of vaporization. researchgate.netresearchgate.net This experimentally derived value is -(43.5 ± 1.4) kJ·mol⁻¹ at 298.15 K. nih.govup.pt

A theoretical analysis using G3 level calculations was performed, and the calculated gas-phase enthalpy of formation was compared with the experimental value. nih.gov This comparison serves to validate both the experimental measurements and the computational methodology. mdpi.com An excellent agreement was found between the experimental and the G3-calculated results for the gas-phase standard enthalpy of formation, with the discrepancy being less than 2 kJ·mol⁻¹. mdpi.commdpi.com

Table 4: Comparison of Experimental and Theoretical Gas-Phase Enthalpies of Formation of this compound at T = 298.15 K

Method Parameter Value (kJ·mol⁻¹) Source
Experimental ΔfHₘ°(g) -(43.5 ± 1.4) nih.govnih.gov

Spectroscopic Characterization for Structural Elucidation (e.g., FTIR insights into adsorption)

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding of this compound. Among these, Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and investigating the molecule's interaction with other substances, such as its adsorption onto surfaces.

Vibrational spectroscopy studies, complemented by computational methods, have provided a detailed assignment of the fundamental vibrational frequencies of this compound. acs.org The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its furan (B31954) ring and aminomethyl group. The coordinated and non-coordinated forms of this compound can exhibit similar IR spectra. researchgate.netsctunisie.org However, shifts in NMR spectra are more indicative of complex formation. researchgate.netsctunisie.org

FTIR analysis is frequently employed to confirm the successful synthesis of derivatives of this compound. For instance, in the creation of benzoxazine (B1645224) resins, the disappearance of the phenolic hydroxyl group's stretching vibration near 3400 cm⁻¹ indicates a complete reaction. mdpi.com Similarly, when synthesizing phosphorous-containing benzoxazines, characteristic peaks for the aromatic C=C bonds (1485 and 1580 cm⁻¹), C-O-C asymmetric and symmetric stretching (1065 and 1214 cm⁻¹), and C-N-C groups of the oxazine (B8389632) ring (1133 cm⁻¹) are monitored. mdpi.com

The table below summarizes key FTIR absorption bands for this compound and related compounds, aiding in structural characterization.

Wavenumber (cm⁻¹)AssignmentCompound ContextReference
3600 - 3200ν(O-H)Catalyst surface hydroxyl groups chemrxiv.org
1777Diels-Alder reaction peakOMPS/bisphenol A–this compound oxazine mdpi.com
1760 - 1680ν(C=O)Catalyst surface carboxyl group chemrxiv.org
1580, 1485Aromatic C=CPhosphorous-containing this compound benzoxazine (D-fu) mdpi.com
1320 - 1210ν(C-O)Catalyst surface carboxyl group chemrxiv.org
1257C-O-C (new peak)Diels-Alder reaction product at 100°C mdpi.com
1214, 1065Symmetric/Asymmetric ν(C-O-C)Phosphorous-containing this compound benzoxazine (D-fu) mdpi.com
1133Asymmetric ν(C-N-C)Oxazine ring in D-fu mdpi.com
1100 - 1000ν(C-O)Catalyst surface hydroxyl group chemrxiv.org
955 - 915δ(O-H)Catalyst surface carboxyl group chemrxiv.org

Table generated from referenced research data. ν = stretching vibration, δ = bending vibration.

FTIR spectroscopy is also crucial for studying the adsorption of molecules during catalytic reactions. In the reductive amination of furfural (B47365) to this compound, in-situ FTIR can be used to monitor the surface of the catalyst. chemrxiv.org For example, studies on cobalt nanoparticle catalysts have identified acid functional groups on the catalyst surface, such as hydroxyl and carboxyl groups, through their characteristic FTIR peaks. chemrxiv.org The presence of Brønsted and Lewis acid sites, which are critical for the reaction, can be examined using pyridine-adsorbed FTIR (Py-FTIR). chemrxiv.org This technique helps in understanding the interaction between the reactants, including furfural and ammonia (B1221849), and the active sites on the catalyst, providing insights into the reaction mechanism at a molecular level.

Furthermore, FTIR is used to characterize polymers and composites incorporating this compound. The grafting of this compound onto other molecules can be confirmed by observing changes in the IR spectrum. researchgate.net For example, when creating self-healing composites, FTIR is used to verify the reaction between this compound-modified epoxy resin and maleimide-functionalized compounds. researchgate.net The analysis of reaction products, such as bisthis compound, also relies on FTIR to confirm the structure and purity, for instance, by monitoring the disappearance of peaks associated with residual this compound after purification. researchgate.net

Sustainability and Biorefinery Integration for Furfurylamine Production

Utilization of Lignocellulosic Biomass as Renewable Feedstock

Lignocellulosic biomass, the most abundant renewable carbon source on Earth, is a cornerstone for the sustainable production of furfurylamine. mdpi.com This biomass, which includes agricultural and forestry residues, offers a viable alternative to fossil fuels for manufacturing valuable chemicals. mdpi.comatibt.orgfrontiersin.org The primary components of lignocellulosic biomass are cellulose (B213188) (30–40%), hemicellulose (30–35%), and lignin (B12514952) (11–25%). frontiersin.org For this compound production, the hemicellulose fraction is of particular interest as it is rich in pentosans (like xylan) which are the direct precursors to furfural (B47365), the platform chemical from which this compound is derived. frontiersin.orgmdpi.comresearchgate.net

The conversion of lignocellulosic biomass to furfural is a critical first step in the production pathway of this compound. researchgate.net This process typically involves the acid-catalyzed hydrolysis of hemicellulose to release pentose (B10789219) sugars (mainly xylose), followed by the dehydration of these sugars to form furfural. frontiersin.orgmdpi.comsamipubco.com

Two primary strategies exist for this conversion:

One-Step Approach: This method involves the direct conversion of lignocellulosic biomass into furfural using either homogeneous or heterogeneous catalysts. rsc.org Homogeneous catalysts like mineral acids (sulfuric acid, hydrochloric acid) have been traditionally used, but they are corrosive and present sustainability challenges. mdpi.comrsc.org Heterogeneous solid acid catalysts are gaining favor due to their ease of separation and reusability. rsc.orgbohrium.com

Two-Step Approach: In this strategy, the hemicellulose is first selectively separated and hydrolyzed to yield a solution rich in xylose. frontiersin.org This xylose-rich hydrolysate is then subjected to a separate dehydration step to produce furfural. frontiersin.orgmdpi.com

The choice of catalyst and solvent system is crucial for maximizing furfural yield. rsc.org Researchers have explored various systems, including deep eutectic solvents (DES), which are considered "green" solvents due to their low toxicity and biodegradability, and biphasic systems that help to continuously extract furfural as it is formed, thus preventing degradation and side reactions. frontiersin.orgmdpi.com For instance, a clean and efficient catalytic system using sulfonated carbon microspheres in a γ-valerolactone/water solvent has been developed for the one-pot conversion of xylose and waste lignocellulose to furfural. bohrium.com

Table 1: Furfural Yield from Various Lignocellulosic Biomass Sources and Catalytic Systems

Biomass SourceCatalytic SystemSolventTemperature (°C)TimeFurfural Yield (%)Reference
CorncobSO₄²⁻/SnO₂–HAP and Oxalic AcidEaCl:Gly–water18010 min59.3 nih.govfrontiersin.org
Rice StrawSO₄²⁻/SnO₂–HAP and Oxalic AcidEaCl:Gly–water18010 min47.3 (from bagasse) nih.govfrontiersin.org
Reed LeafSO₄²⁻/SnO₂–HAP and Oxalic AcidEaCl:Gly–water18010 min42.4-59.3 nih.gov
Sugarcane BagasseSO₄²⁻/SnO₂–HAP and Oxalic AcidEaCl:Gly–water18010 min47.3 nih.govfrontiersin.org
CorncobSulfonated Carbon Microspheres (CCoS)γ-valerolactone/water17030 min>70 bohrium.com
Corn StrawSulfonated Carbon Microspheres (CCoS)γ-valerolactone/water1703 h59.5 bohrium.commdpi.com
Eucalyptus SawdustSulfonated Carbon Microspheres (CCoS)γ-valerolactone/water170->70 bohrium.com

Agricultural residues represent a significant and underutilized stream of lignocellulosic biomass that can be valorized for this compound production. researchgate.net The use of these residues, such as corncobs, sugarcane bagasse, rice husks, and wheat straw, not only provides a renewable feedstock but also addresses waste management issues. researchgate.netresearchgate.netmdpi.com Sugarcane bagasse and corncobs are major sources for commercial furfural production. rsc.org

Studies have demonstrated the effective conversion of various agricultural wastes into furfural. nih.gov For example, a hybrid chemoenzymatic strategy has been developed to transform corncob, rice straw, reed leaf, and sugarcane bagasse into furfural and subsequently into this compound with high yields. nih.govfrontiersin.org This process first uses a heterogeneous acid catalyst to produce furfural from the biomass, followed by a biological amination step. nih.govfrontiersin.org The valorization of these residues into high-value chemicals like this compound is a key strategy for developing a sustainable, circular bioeconomy. mdpi.com

Adherence to Green Chemistry Principles in Synthesis

The synthesis of this compound is increasingly incorporating the principles of green chemistry to minimize environmental impact. acs.org This involves the use of renewable feedstocks, safer solvents, and more efficient catalytic processes that reduce waste and energy consumption. acs.orgresearchgate.net

A significant advancement in this area is the use of biocatalysis, particularly employing enzymes like transaminases (ATAs). diva-portal.orgmdpi.comtomsheppard.info Biocatalytic routes offer several advantages over traditional chemical methods:

High Selectivity: Enzymes can catalyze reactions with high specificity, reducing the formation of by-products. diva-portal.orgtomsheppard.info

Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions (temperature, pressure), which lowers energy demand. mdpi.com

Reduced Waste: Biocatalytic processes can be more atom-efficient and eliminate the need for heavy metal catalysts, thereby reducing hazardous waste. diva-portal.orgtomsheppard.info

Researchers have successfully used transaminases for the amination of furfural and its derivatives to produce furfurylamines in good yields. mdpi.comtomsheppard.info These enzymes can be immobilized on solid supports, allowing for their reuse over multiple reaction cycles, which is crucial for large-scale industrial applications. diva-portal.orgmdpi.com

Furthermore, combining chemical and biological catalysis in hybrid strategies offers an efficient pathway. A chemoenzymatic approach has been developed where furfural is first produced from biomass using a solid acid catalyst in a green deep eutectic solvent (DES) medium. nih.govfrontiersin.org The resulting furfural is then converted to this compound with over 99% yield using E. coli cells as a biocatalyst. nih.govfrontiersin.org This integrated process exemplifies the application of green chemistry principles by using renewable biomass, a reusable heterogeneous catalyst, a green solvent system, and a highly efficient biocatalytic final step. nih.govfrontiersin.org

Life Cycle Assessment Considerations for Production Processes

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and disposal ("grave"). For this compound production, a "cradle-to-factory-gate" LCA would assess the environmental footprint from the cultivation and harvesting of lignocellulosic biomass to the final synthesis of the chemical. researchgate.net

Key considerations in the LCA of bio-based this compound production include:

Feedstock Production: The environmental impacts associated with land use, water consumption, and fertilizer application for growing the biomass source.

Transportation: The energy consumption and emissions related to transporting the biomass from the field to the biorefinery.

Conversion Process: The energy intensity, solvent use, catalyst efficiency, and waste generation during the conversion of biomass to furfural and its subsequent amination to this compound. researchgate.net This includes assessing the impacts of any pre-treatment steps and the separation and purification processes. researchgate.net

Future Research Directions and Translational Opportunities

Development of Novel Catalytic Systems with Enhanced Selectivity and Durability

The efficient synthesis of furfurylamine from furfural (B47365) via reductive amination is a cornerstone of its industrial viability. taylorfrancis.com While progress has been made, the development of highly selective, durable, and cost-effective catalysts remains a critical research focus. Current production methods can struggle with conversion efficiencies, often ranging from 65-75%, leading to the formation of unwanted byproducts and necessitating costly purification steps. intelmarketresearch.com

Future research is geared towards overcoming these limitations through the design of advanced catalytic systems. A variety of heterogeneous metal-supported catalysts are under investigation, with the choice of metal and support material significantly influencing catalytic performance. taylorfrancis.com Noble metals such as Ruthenium (Ru), Platinum (Pt), Rhodium (Rh), and Palladium (Pd) have been explored, alongside more abundant and cost-effective non-noble metals like Cobalt (Co) and Nickel (Ni). chemrxiv.org

Table 1: Performance of Various Catalytic Systems in this compound Synthesis
CatalystSupportYield of this compound (%)Temperature (°C)Reference
RuTetragonal ZrO29980 researchgate.net
RuHZSM-5(46)76Not specified mdpi.com
CoN-doped Carbon99120 mdpi.com
NiSiO298Not specified researchgate.net
Homogeneous RuCl2(PPh3)3None85130 chemrxiv.org

Expansion of Biocatalytic Platforms for Diverse this compound Derivatives

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis for producing this compound and its derivatives. tomsheppard.inforsc.org Amine transaminases (ATAs) have emerged as powerful biocatalysts for the amination of furfural and related compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-diformylfuran (DFF). rsc.orgmdpi.com These enzymes offer mild reaction conditions, high selectivity, and operate within a sustainable framework, avoiding the harsh conditions and potential byproducts associated with some chemical routes. tomsheppard.infofrontiersin.org

Research is actively focused on expanding the library of ATAs capable of converting a wider range of furan-based substrates. rsc.org Studies have identified several ATAs that can effectively aminate HMF and DFF to produce valuable derivatives like 5-(hydroxymethyl)this compound (HMFA) and 2,5-di(aminomethyl)furan (DAF), respectively. mdpi.com These derivatives are important building blocks for pharmaceuticals and polymers. mdpi.comrsc.org

A key area of development is enzyme immobilization, which enhances stability and allows for catalyst reuse, a critical factor for industrial-scale biocatalysis. mdpi.com Scientists have successfully immobilized ATAs on various supports, demonstrating their efficient reuse in multiple batch cycles. mdpi.com Furthermore, the application of immobilized ATAs in continuous-flow reactor systems is a significant advancement, offering benefits like reduced product inhibition and improved mass transfer. mdpi.compw.edu.pl For example, immobilized ATA from Silicibacter pomeroyi (ATA-Spo) has shown high conversion rates for HMFA synthesis in continuous-flow catalysis for up to 12 days. mdpi.com Hybrid chemoenzymatic strategies, which combine chemical conversion of biomass to furfural with subsequent biocatalytic amination, are also being developed to create efficient, one-pot processes for producing this compound from raw biomass sources like corncob and sugarcane bagasse. frontiersin.orgfrontiersin.org

Table 2: Biocatalytic Production of this compound Derivatives
EnzymeSubstrateProductAmine DonorConversion/Yield (%)SystemReference
Immobilized ATA-SpoHMFHMFAIsopropylamine99Batch mdpi.com
Immobilized ATA-SpoDFFDAFIsopropylamine98Batch mdpi.com
Immobilized ATA-SpoHMFHMFAAlanine (B10760859)87Batch mdpi.com
Immobilized ATA-SpoHMFHMFAAlanine48 (after 12 days)Continuous Flow mdpi.com
E. coli CV cellsCommercial HMFHMFAL-alanine93.2Batch acs.org
E. coli CCZU-XLS160Furfural from corncobThis compoundNH4Cl>99Chemoenzymatic frontiersin.org

Advanced Materials Applications in Emerging Technologies

The unique chemical structure of this compound makes it an attractive component for the development of advanced materials with novel functionalities. A significant area of research is the incorporation of this compound into polymer composites, particularly those involving graphene-based materials. rsc.org

One promising application lies in the field of self-healing materials and flexible electronics. Researchers have successfully modified graphene oxide (GO) with this compound to create reduced functionalized graphene oxide (RFGO) sheets. rsc.orgresearchgate.net These RFGO sheets can then be covalently cross-linked with a polyurethane (PU) matrix through Diels-Alder chemistry. rsc.org The resulting RFGO/PU composites exhibit enhanced mechanical properties and thermal stability. rsc.org Crucially, the this compound-functionalized graphene endows the material with excellent microwave-to-heat conversion capabilities, enabling rapid and efficient self-healing of the composite when exposed to microwaves. rsc.org Flexible electronic devices, such as conductors and strain sensors fabricated from these composites, have demonstrated the ability to be healed efficiently, showcasing their potential in next-generation wearable and healable electronics. rsc.org The amine groups on the functionalized graphene oxide also improve its dispersion within various polymer matrices, which is key to enhancing the mechanical properties of the final composite material. graphenea.com

Future research will likely explore other applications for this compound-functionalized nanomaterials, capitalizing on the combined properties of the furan (B31954) ring, the reactive amine group, and the host material. nih.govscirp.org This could include the development of new coatings, adhesives, and high-performance composites for various industries.

Deeper Understanding of Structure-Activity Relationships in Bioactive this compound Compounds

Derivatives of this compound are known to possess a wide range of biological activities, making them interesting candidates for the development of new pharmaceuticals and agrochemicals. rsc.orgamazonaws.comnih.gov The furan nucleus is a component of numerous biologically active compounds, and this compound itself is an intermediate in the synthesis of the diuretic drug furosemide. nih.gov Research has demonstrated that this compound derivatives exhibit antimicrobial, anti-inflammatory, antioxidant, and plant growth regulatory activities. nih.govacs.orgontosight.ai

A critical area of ongoing research is to establish a deeper understanding of the structure-activity relationships (SAR) of these compounds. acs.orgnih.gov SAR studies aim to determine how specific structural modifications to the this compound molecule influence its biological effects. For example, in a study of novel α-aminophosphonates derived from this compound, it was found that the antioxidant activity was influenced by the types of substituents on the aromatic ring. acs.orgnih.gov Compounds with electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxy (-OH) groups, showed higher antioxidant potential. acs.orgnih.gov

To further elucidate these relationships, researchers are employing computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. acs.orgnih.govresearchgate.net Molecular docking studies help to visualize and predict how these molecules bind to specific biological targets, such as proteins or enzymes, providing insight into their mechanism of action. acs.orgresearchgate.net For instance, docking studies have identified potential binding interactions of this compound-based compounds with specific amino acid residues in proteins, correlating with their observed antioxidant and plant growth regulatory activities. acs.orgnih.gov Future research combining synthesis, biological testing, and computational modeling will be essential for the rational design of new this compound-based compounds with enhanced and specific bioactivities for targeted applications in medicine and agriculture. chemicaljournal.indntb.gov.ua

Table 3: Antioxidant Activity of this compound-Based α-Aminophosphonates
Compound IDKey Substituent(s)DPPH Scavenging IC50 (μM)H2O2 Scavenging IC50 (μM)Reference
5eTwo methoxy groups35.2335.38 acs.orgnih.gov
5cMethoxy group38.0337.03 acs.orgnih.gov
5iHydroxy group38.7238.72 acs.orgnih.gov
Ascorbic Acid (Standard)N/A39.4239.57 acs.orgnih.gov

Process Intensification and Scale-Up for Industrial Implementation

For this compound to be widely adopted as a sustainable chemical building block, the development of efficient and economically viable large-scale production processes is paramount. intelmarketresearch.com The transition from laboratory-scale synthesis to industrial implementation presents several challenges, including optimizing reaction yields, managing raw material costs, and adhering to environmental regulations. intelmarketresearch.comatibt.orgresearchgate.net Current production methods can be hampered by conversion efficiencies of 65-75% and the formation of byproducts that require costly purification. intelmarketresearch.com Furthermore, the price of the feedstock, furfural, is subject to volatility based on agricultural commodity prices, which can impact production stability. intelmarketresearch.com

Process intensification is a key strategy to address these challenges. mdpi.com This approach focuses on developing compact, highly efficient processes that reduce energy consumption, minimize waste, and lower capital costs compared to traditional batch processing. mdpi.com Innovations in this area include the adoption of continuous flow chemistry, which offers better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity. intelmarketresearch.commdpi.com For example, new catalyst systems used in continuous processes have improved yield efficiencies for this compound to between 88-92% while cutting energy consumption by about 30%. intelmarketresearch.com

Additionally, advanced separation technologies, such as membrane separation, are being implemented to enhance product purity to levels above 99.5%, meeting the stringent requirements for pharmaceutical-grade applications. intelmarketresearch.com The development of integrated biorefineries, where furfural is produced from lignocellulosic waste streams and then converted to this compound in a streamlined process, represents a significant opportunity for cost-effective and sustainable production. researchgate.net Future research will need to focus on optimizing these intensified processes, ensuring catalyst longevity, and developing robust models for scale-up to facilitate the successful industrial implementation of this compound production. mdpi.comresearchgate.net

Q & A

Q. What are the common catalytic systems for synthesizing furfurylamine via reductive amination of furfural, and how do their mechanisms differ?

this compound is primarily synthesized through the reductive amination of furfural, a biomass-derived compound. A highly efficient Ni/Al₂O₃-LaOₓ catalyst, prepared via co-precipitation, achieves a 94.9% yield under mild conditions (H₂ pressure: 2 MPa, 120°C, 6 hours). La doping enhances strong acidic sites and H₂ dissociation, improving activity and selectivity . Alternative catalysts include non-noble metal cobalt nanoparticles, which avoid costly precious metals while maintaining catalytic efficiency . Mechanistically, Ni-based catalysts favor hydrogenation of the intermediate Schiff base, whereas cobalt systems may involve distinct electron transfer pathways.

Q. What safety protocols are critical for handling this compound in laboratory settings?

this compound is flammable (DOT Class 3) and toxic via inhalation, dermal, or ocular exposure. Key protocols include:

  • PPE : Indirect-ventilation goggles, nitrile gloves, and flame-resistant lab coats to prevent skin/eye contact .
  • Storage : In sealed containers away from oxidizers, acids, and ignition sources. Ground metal containers during transfer to prevent static sparks .
  • Ventilation : Use local exhaust systems and NIOSH-approved air-purifying respirators in high-exposure scenarios .

Q. How can researchers confirm this compound’s structural purity and monitor reaction progress?

Characterization methods include:

  • NMR/FT-IR : Peaks at 3.83 ppm (¹H NMR) and 1600–1650 cm⁻¹ (C=N stretching in FT-IR) confirm Mannich bridge formation in polybenzoxazine resins .
  • GC-MS : Quantify this compound yield and detect byproducts like difurfuryl diamines (formed via acidic condensation with aldehydes) .

Advanced Research Questions

Q. How can catalyst stability be enhanced for scalable this compound production?

The Ni/Al₂O₃-LaO₃ catalyst maintains 94% activity after five cycles due to La-induced structural stability. Strategies include:

  • Morphological tuning : Smaller Ni nanoparticles (3–5 nm) reduce sintering .
  • Acid site modulation : La increases strong Brønsted acid sites, improving H₂ spillover and intermediate adsorption .
  • Supports : Mesoporous silica (e.g., SBA-15) enhances dispersion and thermal resistance in polybenzoxazine composites .

Q. How do this compound-derived polymers achieve low dielectric constants for electronics?

Furan-containing benzoxazine resins, synthesized from this compound and formaldehyde, exhibit dielectric constants as low as 2.3 (1 MHz) due to:

  • Crosslinking density : this compound Mannich bridges create rigid networks, reducing polarizability .
  • Hydrogen bonding : Controlled by monomer stoichiometry (e.g., daidzein-furfurylamine ratios), minimizing dipole interactions .

Q. What methodologies address conflicting data on this compound’s chronic toxicity?

Current toxicity studies lack carcinogenicity or reproductive hazard data . To resolve contradictions:

  • In vitro assays : Use HepG2 cells to assess genotoxicity (e.g., comet assay).
  • Longitudinal exposure models : Simulate occupational settings (low-dose, repeated inhalation) over 6–12 months.
  • Systematic reviews : Meta-analyze occupational health records for cancer/neurological endpoints .

Q. How can this compound be integrated into bio-based flame retardants with dual functionality?

this compound serves as a precursor for phosphorylated furan derivatives in polylactide composites. Methods include:

  • Co-polymerization : With polyetheramine and paraformaldehyde to form oligomers with intrinsic flame retardancy (LOI > 30%) .
  • Nano-reinforcement : Graphene oxide dispersions improve mechanical strength while maintaining fire resistance .

Methodological Guidelines

Q. Designing experiments to optimize reductive amination conditions

  • DOE factors : Temperature (80–150°C), H₂ pressure (1–4 MPa), catalyst loading (5–15 wt%).
  • Response variables : Yield (GC-MS), selectivity (HPLC), catalyst lifetime (recyclability tests) .

Q. Validating material properties in this compound-based composites

  • Thermal analysis : TGA (degradation onset >300°C) and DSC (curing exotherm at 200–250°C) .
  • Dielectric testing : Broadband impedance spectroscopy (10 Hz–10 MHz) to measure loss tangents (<0.005) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.